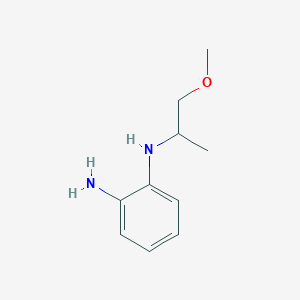

N1-(1-methoxypropan-2-yl)benzene-1,2-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(1-methoxypropan-2-yl)benzene-1,2-diamine is a chemical compound with the CAS Number: 1027156-38-2 . It has a molecular weight of 180.25 and its IUPAC name is N1- (2-methoxy-1-methylethyl)-1,2-benzenediamine . The compound is typically stored at 4 degrees Celsius and is in liquid form .

Molecular Structure Analysis

The InChI code for N1-(1-methoxypropan-2-yl)benzene-1,2-diamine is 1S/C10H16N2O/c1-8(7-13-2)12-10-6-4-3-5-9(10)11/h3-6,8,12H,7,11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

N1-(1-methoxypropan-2-yl)benzene-1,2-diamine is a liquid at room temperature . It has a molecular weight of 180.25 . More detailed physical and chemical properties such as boiling point, melting point, and density were not found in the web search results.Wissenschaftliche Forschungsanwendungen

Aggregation-Induced Enhanced Emission Characteristics

N1-(1-methoxypropan-2-yl)benzene-1,2-diamine derivatives have been investigated for their aggregation-induced emission enhancement (AIEE) characteristics. For instance, a study on N,N′-bis(4-methoxysalicylide)benzene-1,4-diamine showed that it exhibits weak fluorescence in aprotic solvents while displaying strong emission in protic solvents. The fluorescence emission significantly enhances due to the large plane conjugated structure formed by the three benzene rings, suggesting potential applications in fluorescence sensing of volatile organic solvents (Fuyong Wu et al., 2015).

Antibacterial Activities

Derivatives of N1-(1-methoxypropan-2-yl)benzene-1,2-diamine have been synthesized and their molecular structures characterized to investigate antibacterial activities. For example, Schiff base derivatives exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, outperforming the standard drug Streptomycin in some cases. The antibacterial efficacy suggests these compounds are promising candidates for developing new antibacterial agents (A. P, 2019).

Organic Semiconductor Applications

Research into N1-(1-methoxypropan-2-yl)benzene-1,2-diamine derivatives has extended to applications in organic electronics. Specifically, 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide, a related compound, has been synthesized and used as a strong n-type dopant for fullerene C(60), demonstrating the highest conductivity reported for molecular n-type conductors to date. This compound's air-stable nature makes it promising for use in various organic electronic devices (P. Wei et al., 2012).

Corrosion Inhibition

Novel Bis Schiff’s Bases, including derivatives of N1-(1-methoxypropan-2-yl)benzene-1,2-diamine, have been evaluated for their corrosion inhibiting properties for mild steel in acidic environments. These compounds demonstrated high efficiency in preventing corrosion, with some derivatives exhibiting up to 96.19% efficiency. Their action as mixed-type inhibitors with predominantly cathodic type behavior suggests potential for industrial applications in steel protection during processes like pickling and oil well acidization (Priyanka Singh & M. Quraishi, 2016).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting the compound in eyes, on skin, or on clothing . It is recommended to wash hands thoroughly after handling .

Eigenschaften

IUPAC Name |

2-N-(1-methoxypropan-2-yl)benzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-8(7-13-2)12-10-6-4-3-5-9(10)11/h3-6,8,12H,7,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHGRGRWUGSKGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC1=CC=CC=C1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1-methoxypropan-2-yl)benzene-1,2-diamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dimethyl-7-(2-methylpropyl)-5-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2744272.png)

![7-[(2-Methylphenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2744273.png)

![Ethyl 2-[2-(2,6-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2744274.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2744275.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2744277.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2744278.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2744283.png)

![1-(2-methoxybenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2744288.png)

![(7-Methoxybenzofuran-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2744292.png)

![2-[1-(Cyclopropylmethyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2744295.png)